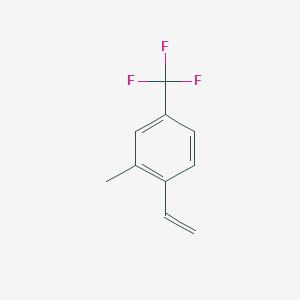

1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-ethenyl-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTNIOHEBLNDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the alkylation of 4-(trifluoromethyl)benzene with 2-chloropropene in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C to ensure optimal reaction rates.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and substituted benzene derivatives.

Scientific Research Applications

1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

Industry: The compound is used in the manufacture of specialty chemicals, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites.

Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular communication. This can lead to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene with structurally related trifluoromethyl-substituted benzene derivatives, focusing on substituent effects, physical properties, and applications.

Structural and Electronic Effects

- Trifluoromethyl (CF₃) Group : The CF₃ group is strongly electron-withdrawing, increasing the compound’s electronegativity and stability. This effect is consistent across derivatives like 1-Chloro-4-(trifluoromethyl)benzene () and 1-Ethynyl-4-(trifluoromethyl)benzene (), where CF₃ enhances resistance to electrophilic substitution .

- Methyl vs. Ethenyl (Conjugation): The ethenyl group enables π-conjugation, distinguishing it from ethynyl-containing analogs (e.g., 1-Ethynyl-4-(trifluoromethyl)benzene, ), where sp-hybridized carbons may increase reactivity in click chemistry .

Physical Properties

Table 1 summarizes key properties of selected analogs:

- Solubility : The target compound’s moderate solubility in organic solvents may arise from the balance between the hydrophobic CF₃ group and the polarizable ethenyl group. In contrast, trifluoromethyl benzene () exhibits high polarity due to its symmetry, making it effective in perovskite film formation .

- Stability : Chloro- and ethynyl-substituted analogs () show stability under harsh conditions, whereas the ethenyl group in the target compound may introduce susceptibility to polymerization or oxidation.

Biological Activity

1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene, also known as trifluoromethyl styrene, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a trifluoromethyl group attached to a styrene backbone. This structure contributes to its lipophilicity and reactivity, making it suitable for various chemical transformations and biological interactions.

Biological Activity Overview

Research indicates that trifluoromethyl styrene exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can enhance antimicrobial efficacy. For instance, derivatives of trifluoromethyl styrene have demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

- Anticancer Properties : Trifluoromethyl-containing compounds have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, some studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .

- Neuroprotective Effects : Some derivatives of trifluoromethyl styrene have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. They may exert protective effects by upregulating anti-apoptotic proteins and enhancing antioxidant defenses within neuronal cells .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the trifluoromethyl group can enhance binding affinity to certain enzymes, leading to inhibition. This is particularly relevant in the context of cancer therapeutics, where inhibiting enzymes involved in cell cycle regulation can slow down tumor growth .

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity or altering signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various trifluoromethyl styrene derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Studies : In vitro studies involving various cancer cell lines (e.g., breast and prostate cancer) demonstrated that trifluoromethyl styrene derivatives could induce significant apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction being observed .

- Neuroprotection Trials : Research on neuroprotective effects showed that specific derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the substitution pattern of 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene?

- Methodological Answer : Use a combination of H NMR (to identify vinyl and methyl protons), C NMR (for carbon backbone analysis), F NMR (to confirm the trifluoromethyl group), and IR spectroscopy (to detect functional groups). Mass spectrometry (MS) provides molecular weight confirmation. X-ray crystallography via SHELX software resolves structural ambiguities by determining bond lengths and angles.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential volatility. Avoid skin contact with reactive intermediates. For nitro-containing analogs, follow protocols for hazardous waste disposal and minimize exposure to reactive groups .

Q. How does the trifluoromethyl group influence the compound’s solubility and polarity?

- Methodological Answer : The electron-withdrawing -CF group reduces polarity, enhancing solubility in non-polar solvents. Compare partition coefficients (logP) via HPLC or shake-flask methods. Reference CRC Handbook data for analogous fluorinated aromatics .

Advanced Research Questions

Q. How do the methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups compete in directing electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methyl group (ortho/para-director) and -CF (meta-director) create competing regiochemical effects. Use computational modeling (DFT) to predict dominant pathways. Experimentally, monitor EAS reactions (e.g., nitration) via LC-MS and compare with computational results .

Q. What synthetic strategies optimize yield for this compound?

- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Heck reaction for vinyl group introduction) or elimination reactions from brominated precursors. Optimize reaction conditions (temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Compare with Sonogashira coupling protocols for ethynyl analogs .

Q. How does the vinyl group at position 1 affect thermal stability compared to alkyl-substituted analogs?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. The ethenyl group’s conjugation with the aromatic ring may enhance stability. Contrast with 1-Allyl-4-(trifluoromethyl)benzene, where allyl groups introduce steric strain .

Q. What challenges arise in resolving crystal structures of this compound, and how can SHELX address them?

- Methodological Answer : Twinning or weak diffraction due to flexible vinyl groups complicates refinement. SHELXL’s robust algorithms handle partial occupancy and disorder. Use high-resolution synchrotron data and iterative refinement cycles to resolve ambiguities .

Q. How can researchers reconcile discrepancies between computational reactivity predictions and experimental results?

- Methodological Answer : Validate DFT-derived reaction pathways (e.g., Fukui indices for electrophilic sites) with kinetic studies (e.g., stopped-flow UV-Vis). Adjust computational models to account for solvent effects and substituent electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.